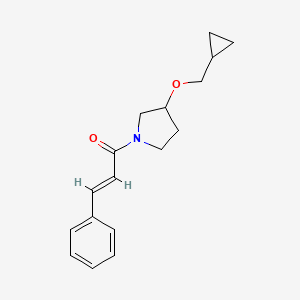

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Description

This compound belongs to the α,β-unsaturated ketone (enone) family, characterized by a conjugated system of a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position and a phenylpropenone moiety. The (E)-configuration of the propenone chain ensures planarity, which is critical for electronic interactions in biological systems or material applications.

Properties

IUPAC Name |

(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-17(9-8-14-4-2-1-3-5-14)18-11-10-16(12-18)20-13-15-6-7-15/h1-5,8-9,15-16H,6-7,10-13H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQBQSRUKDALTO-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a compound of interest due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

Structural Features

The compound features a pyrrolidine ring , a phenyl group , and a cyclopropylmethoxy moiety , which are critical for its biological activity. The presence of the double bond in the propene structure may also influence its reactivity and interaction with biological targets.

Anticonvulsant Activity

Research indicates that similar compounds within the cinnamamide class, such as 3-phenylprop-2-enamide, exhibit significant anticonvulsant properties. These compounds have been shown to be effective in various animal models of epilepsy, including:

- Frings Audiogenic Seizure-Susceptible Mouse Model

- ED50: 13.21 mg/kg (i.p.)

- Maximal Electroshock Test

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and olefin linker can enhance anticonvulsant effects, indicating that this compound may also possess similar properties.

Cytotoxicity and Safety Profile

In vitro studies evaluating cytotoxicity in cell lines such as HepG2 and H9c2 have shown that related compounds are safe at concentrations up to 100 µM . This safety profile is crucial for further development as a therapeutic agent.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its activity may involve modulation of neurotransmitter systems or ion channels involved in seizure activity. The structural similarity to known anticonvulsants suggests potential interactions with GABAergic or glutamatergic pathways.

Preclinical Studies

Several preclinical studies have highlighted the potential of cinnamamide derivatives in treating epilepsy. For instance, compound KM-568 demonstrated efficacy in multiple seizure models, suggesting that this compound could follow a similar pathway .

Comparative Analysis Table

| Compound | Model | ED50 (mg/kg) | Route |

|---|---|---|---|

| KM-568 | Frings Audiogenic Model | 13.21 | i.p. |

| KM-568 | Maximal Electroshock | 27.58 - 114.4 | i.p./p.o. |

| (E)-1-(3-cyclopropylmethoxy)pyrrolidin... | Hypothesized based on SAR | TBD | TBD |

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Structural Similarities and Differences

The compound shares a common enone-pyrrolidine scaffold with several analogs (Table 1). Key variations arise from substituents on the pyrrolidine ring and the aryl/heteroaryl groups attached to the propenone chain.

*Calculated based on analogous structures.

2.2. Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, which may prolong half-life compared to methoxy or nitro-substituted analogs .

- Electronic Effects : The electron-donating cyclopropylmethoxy group contrasts with electron-withdrawing substituents (e.g., nitro in ), influencing reactivity in Michael addition or hydrogen-bonding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.